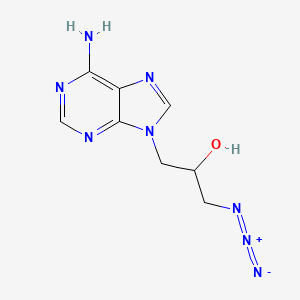

9-(3-Azido-2-hydroxypropyl)adenine

描述

属性

CAS 编号 |

88492-34-6 |

|---|---|

分子式 |

C8H10N8O |

分子量 |

234.22 g/mol |

IUPAC 名称 |

1-(6-aminopurin-9-yl)-3-azidopropan-2-ol |

InChI |

InChI=1S/C8H10N8O/c9-7-6-8(12-3-11-7)16(4-13-6)2-5(17)1-14-15-10/h3-5,17H,1-2H2,(H2,9,11,12) |

InChI 键 |

IJZBHUWBMUCDEO-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(CN=[N+]=[N-])O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(CN=[N+]=[N-])O)N |

同义词 |

9-(3-azido-2-hydroxypropyl)adenine 9-(3-azido-2-hydroxypropyl)adenine, (+-)-isomer AzHPA |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The mutagenic activity and structural features of 9-(3-Azido-2-hydroxypropyl)adenine are best understood when compared to two related compounds: 3-azido-1,2-propanediol (azidoglycerol, AG) and 9-(2-hydroxyethyl)adenine . Below is a detailed analysis:

Structural and Functional Comparisons

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | Adenine, azide, hydroxyl | 234.26 | 88492-34-6 |

| 3-Azido-1,2-propanediol (AG) | Azide, two hydroxyl groups | 131.11 | Not reported |

| 9-(2-Hydroxyethyl)adenine | Adenine, hydroxyl | 181.17 | 707-99-3 |

Mutagenicity and Toxicity Profiles

Mechanistic Insights

- Azide Group Reactivity : The azide moiety in this compound and AG is critical for mutagenicity, likely generating reactive nitrogen species (RNS) that cause DNA strand breaks or adducts .

- Structural Analogs : 9-(2-Hydroxyethyl)adenine lacks the azide group, which may explain its lower toxicity profile and absence of reported mutagenic effects .

Research Implications

- Repair-Deficient Models : Both this compound and AG show heightened mutagenicity in E. coli strains lacking functional repair pathways (e.g., uvrA, alkA), underscoring their utility in studying DNA damage response mechanisms .

- Bioconjugation Applications: Unlike this compound, azido-modified amino acids (e.g., 3-azido-L-alanine) are preferred for peptide synthesis due to their controlled reactivity and lower toxicity .

准备方法

Asymmetric Reduction of Ketone Intermediate

6-Chloro-9-(acetonyl)purine undergoes catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to yield (R)-6-chloro-9-(2-hydroxypropyl)purine with 76% enantiomeric excess.

Key parameters :

Ammonolysis and Azide Functionalization

The chloro group is replaced with an amine via ammonolysis (NH₃/MeOH, 60°C, 48 hours), followed by azide installation using NaN₃ and an epoxide intermediate.

Epoxide-Azide Cycloaddition Method

A scalable route from CA2296902C employs epoxide-azide reactions, avoiding direct handling of azide salts.

Epoxide Formation

The hydroxypropyl side chain is oxidized to an epoxide using m-chloroperbenzoic acid (mCPBA).

Azide Addition

Epoxide rings react with NaN₃ in N-methylpyrrolidinone/water (1:1) at 110°C. Butyl acetate buffers the pH to 7–9, preventing HN₃ generation.

Optimized conditions :

Comparative Analysis of Methods

Table 1. Efficiency and safety of synthetic routes

| Method | Yield | Safety Risk | Scalability |

|---|---|---|---|

| Alkylation-Azide | 70–85% | Moderate (HN₃ risk) | High |

| Asymmetric Hydrogenation | 76% | Low | Moderate |

| Epoxide-Azide | 82–89% | Low (pH-controlled) | High |

The epoxide method offers superior safety and yield, while asymmetric hydrogenation provides enantiopure products critical for pharmaceutical applications .

常见问题

Q. What are the established synthetic routes for 9-(3-Azido-2-hydroxypropyl)adenine, and how can reaction efficiency be monitored in real-time?

Synthesis typically involves nucleophilic substitution or click chemistry (e.g., azide-alkyne cycloaddition). Reaction progress can be monitored via thin-layer chromatography (TLC) for intermediate detection, HPLC for purity assessment, and ¹H/¹³C NMR for structural confirmation . Real-time monitoring may employ in-situ FTIR to track azide group consumption or UV-Vis spectroscopy coupled with kinetic modeling .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR spectroscopy : Confirms regioselectivity of azide substitution and hydroxyl group integrity.

- Mass spectrometry (HRMS) : Validates molecular weight and detects byproducts.

- HPLC with UV/RI detection : Quantifies purity (>95% threshold for research-grade material).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. What safety protocols are critical when handling azide-containing compounds like this compound?

- Use fume hoods and explosion-proof equipment due to azide instability.

- Implement PPE (gloves, goggles, lab coats) and avoid metal contact to prevent unintended detonation.

- Store in anhydrous, inert atmospheres at 2–8°C to mitigate decomposition .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters (e.g., temperature, solvent ratio) for this compound?

A 2³ factorial design evaluates three factors (temperature, solvent polarity, catalyst loading) at two levels. Example setup:

Q. What computational strategies predict the reactivity or stability of this compound under varying conditions?

Q. How should researchers address contradictions between experimental data and theoretical predictions regarding azide reactivity?

- Error source analysis : Replicate experiments to rule out procedural variability.

- Model validation : Cross-check computational predictions (e.g., DFT bond dissociation energies) with accelerated stability studies (e.g., thermal stress at 40–60°C).

- Sensitivity testing : Vary input parameters (e.g., solvent dielectric constant) in simulations to align with empirical observations .

Q. What methodologies enable the study of degradation pathways or byproduct formation during storage or synthesis?

- Forced degradation studies : Expose the compound to heat, light, and humidity; analyze via LC-MS/MS to identify degradation products.

- Isotope labeling : Trace azide group fate using ¹⁵N-labeled precursors.

- Multivariate analysis : Correlate storage conditions (pH, O₂ levels) with decomposition rates using partial least squares (PLS) regression .

Q. What advanced statistical approaches correlate structural modifications with physicochemical properties?

- Machine learning (ML) : Train models on datasets of azide derivatives to predict solubility or logP.

- Quantitative Structure-Activity Relationship (QSAR) : Link substituent effects (e.g., hydroxyl positioning) to bioavailability.

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter optimization studies .

Q. How do solvent polarity and pH influence the stability of the azide moiety, and what experimental designs quantify these effects?

Use a central composite design (CCD) to test pH (3–9) and solvent polarity (logP −1 to 4). Monitor azide stability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。